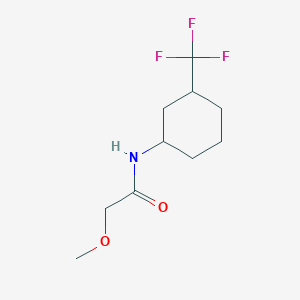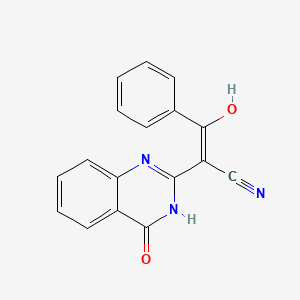
3-Cyclopentyloxy-4-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-CYCLOPENTYLOXY-4-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
3−CYCLOPENTYLOXY−4−METHOXYPHENYLbromide+Zn→3−CYCLOPENTYLOXY−4−METHOXYPHENYLZINCBROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Coupling Reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
- 3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE
- 3-CYCLOPENTYLOXY-4-ETHOXYPHENYLZINC BROMIDE
- 3-CYCLOPENTYLOXY-4-PROPYLOXYPHENYLZINC BROMIDE
Uniqueness
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its nucleophilicity, making it a valuable reagent for forming carbon-carbon bonds in complex organic synthesis.
特性
分子式 |
C12H15BrO2Zn |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
bromozinc(1+);1-cyclopentyloxy-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
QULFTUZIFHZCEA-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


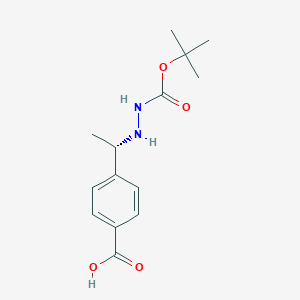

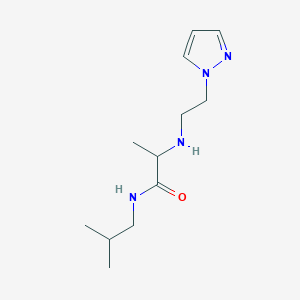
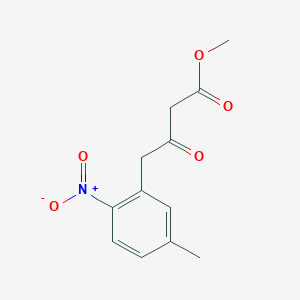
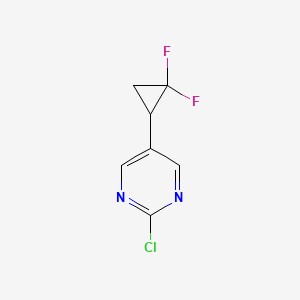
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)

![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
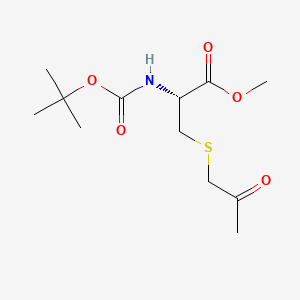
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
